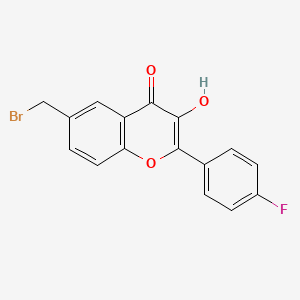

6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFO3/c17-8-9-1-6-13-12(7-9)14(19)15(20)16(21-13)10-2-4-11(18)5-3-10/h1-7,20H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKJNRSKPPPRJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)CBr)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the bromomethyl and fluorophenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromomethyl group can be reduced to a methyl group.

Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-(bromomethyl)-2-(4-fluorophenyl)-4-oxo-4H-chromen.

Reduction: Formation of 6-methyl-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the chromen-4-one core can interact with various biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Chromenone Derivatives

Physicochemical Properties

- Reactivity : The bromomethyl group in the target compound facilitates nucleophilic substitution reactions, unlike hydroxyl or methoxy groups in analogs .

- Solubility : Fluorophenyl and bromomethyl substituents reduce aqueous solubility compared to methoxy/hydroxy analogs (e.g., 6i, 18) but improve lipid bilayer penetration .

- Electronic Effects: Electron-withdrawing substituents (Br, F) decrease the chromenone ring's electron density, shifting UV-Vis absorption maxima relative to dimethylamino or methoxy derivatives .

Biological Activity

6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its diverse biological activities, which include potential anticancer properties, enzyme inhibition, and anti-inflammatory effects. The unique structural features, such as the bromomethyl and fluorophenyl groups, contribute to its reactivity and biological interactions.

The synthesis of this compound typically involves multi-step organic reactions. The chromen-4-one core is synthesized first, followed by the introduction of the bromomethyl and fluorophenyl groups. Common reagents used in these reactions include sodium hydride and dimethylformamide (DMF) as a solvent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the fluorophenyl group enhances the compound's binding affinity to its targets, while the chromen-4-one core interacts with various biological pathways.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated flavonoid derivatives against human non-small cell lung cancer A549 cells, revealing that certain compounds demonstrated IC50 values significantly lower than that of the standard chemotherapy drug 5-fluorouracil (5-FU). Specifically, compounds with halogen substitutions at the C-4' position showed enhanced cytotoxic effects, suggesting that similar modifications in this compound could yield potent anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In vitro studies indicated that certain derivatives could inhibit key enzymes involved in cancer progression and inflammation. For example, flavonoids have been shown to inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways . The presence of halogen atoms in the structure appears to enhance these inhibitory effects.

Case Studies

- Anticancer Efficacy : A study reported that a related flavonol derivative induced apoptosis in A549 cells through mitochondrial and caspase-3-dependent pathways. This suggests that this compound may similarly induce apoptosis in cancer cells .

- Enzyme Activity : Another investigation into chromene derivatives revealed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting dual inhibitory effects against these enzymes . This points to a potential neuroprotective role for compounds within this class.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 6l | 4'-Bromo | Anticancer | 0.46 |

| 6k | 4'-Chloro | Anticancer | 3.14 |

| 6-(chloromethyl)-2-(4-fluorophenyl) | Chlorine instead of Bromine | Moderate Enzyme Inhibition | - |

The data indicates that halogen substitutions significantly affect both anticancer potency and enzyme inhibition capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.